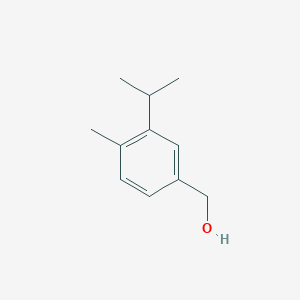
(3-Isopropyl-4-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Isopropyl-4-methylphenyl)methanol: is an organic compound with the molecular formula C11H16O. It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropyl-4-methylphenyl)methanol typically involves the alkylation of 4-methylphenol (p-cresol) with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3-Isopropyl-4-methylphenyl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: SOCl2, PBr3, reflux conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes.
Substitution: Halides, amines.
Applications De Recherche Scientifique
Chemistry: (3-Isopropyl-4-methylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fragrances .
Biology: In biological research, this compound is used to study the effects of phenolic compounds on cellular processes. It has been shown to exhibit antioxidant and antimicrobial properties, making it a valuable tool in the study of oxidative stress and microbial infections .
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives have been studied for their anti-inflammatory and analgesic effects, which could lead to the development of new pain-relief medications .
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of polymers and resins. It is also employed in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of (3-Isopropyl-4-methylphenyl)methanol involves its interaction with cellular targets such as enzymes and receptors. The compound can modulate the activity of enzymes involved in oxidative stress pathways, leading to a reduction in reactive oxygen species (ROS) levels. Additionally, it can bind to specific receptors on the cell surface, triggering signaling cascades that result in anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
Thymol (2-Isopropyl-5-methylphenol): Similar structure with an isopropyl group at the 2-position and a methyl group at the 5-position.
Carvacrol (2-Methyl-5-(1-methylethyl)phenol): Similar structure with a methyl group at the 2-position and an isopropyl group at the 5-position.
Menthol (2-Isopropyl-5-methylcyclohexanol): Similar structure with a cyclohexanol ring instead of a benzene ring.
Uniqueness: (3-Isopropyl-4-methylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
91967-56-5 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
(4-methyl-3-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C11H16O/c1-8(2)11-6-10(7-12)5-4-9(11)3/h4-6,8,12H,7H2,1-3H3 |
Clé InChI |
CTMUBKZOIQHXFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CO)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5H-[1,3,5]Triazepino[3,2-a]benzimidazole](/img/structure/B13966638.png)

![1-Azabicyclo[3.2.2]nonan-3-OL](/img/structure/B13966651.png)



